p-Hydroxycocaine hydrochloride

概要

説明

p-Hydroxycocaine hydrochloride: is a metabolite of cocaine, a naturally occurring sympathomimetic tropane alkaloid derived from the leaves of Erythroxylon coca. This compound is known for its local anesthetic properties and its ability to inhibit voltage-gated sodium channels, thereby halting electrical impulse propagation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxycocaine hydrochloride typically involves the hydroxylation of cocaine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the selective hydroxylation of the cocaine molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the hydrochloride salt form .

化学反応の分析

Types of Reactions: p-Hydroxycocaine hydrochloride undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemistry: p-Hydroxycocaine hydrochloride is used as a reference standard in analytical chemistry for the detection and quantification of cocaine and its metabolites in biological samples .

Biology: In biological research, this compound is used to study the metabolic pathways of cocaine and its effects on the nervous system .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of cocaine and its metabolites, providing insights into the mechanisms of cocaine addiction and toxicity .

Industry: In the forensic industry, this compound is used in the development of drug testing methods for the detection of cocaine use .

作用機序

p-Hydroxycocaine hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, thereby preventing the propagation of electrical impulses along nerve fibers. This action results in local anesthesia. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. The excess dopamine available for postsynaptic activation mediates the pleasurable effects reported by users and contributes to the addictive potential and toxic effects of the drug .

類似化合物との比較

Cocaine hydrochloride: A white powder commonly administered by insufflation or intravenously.

Norcocaine: A metabolite of cocaine with pharmacological action.

Cocaethylene: A metabolite formed when cocaine is consumed with alcohol.

Uniqueness: p-Hydroxycocaine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other cocaine metabolites. This modification allows for distinct analytical and research applications, particularly in the study of cocaine metabolism and its effects on the nervous system .

生物活性

p-Hydroxycocaine hydrochloride is a significant metabolite of cocaine, formed through the hepatic microsomal metabolism of cocaine. Understanding its biological activity is crucial for both pharmacological and toxicological assessments, particularly in the context of cocaine's effects on the central nervous system (CNS) and its implications in drug abuse.

Metabolism and Formation

Cocaine is metabolized primarily in the liver, where it undergoes various transformations. p-Hydroxycocaine is one of the minor metabolites, alongside m-hydroxycocaine and norcocaine. The enzymatic pathways involved include cytochrome P450 enzymes, particularly CYP3A4, which facilitate the hydroxylation processes leading to the formation of these metabolites .

Key Findings on Metabolism:

- Formation Rates : Studies indicate that hepatic microsomes from different animal models (mice, rats, guinea pigs) show variable rates of conversion from cocaine to p-hydroxycocaine, with p-hydroxycocaine being a notable active metabolite .

- Concentration Peaks : In human studies, peak concentrations of p-hydroxycocaine were observed to be significantly lower than those of major metabolites like benzoylecgonine and ecgonine methyl ester .

Biological Activity

The biological effects of p-hydroxycocaine have been studied primarily through animal models and human plasma analysis. Notably, its pharmacological activity appears to be comparable to that of cocaine itself.

Pharmacological Effects:

- Locomotor Activity : In experimental settings, administration of p-hydroxycocaine (20 mg/kg i.p.) resulted in increased locomotor activity in mice, indicating stimulant properties similar to cocaine .

- CNS Impact : The compound influences neurotransmitter systems, particularly dopamine pathways, which are critical for understanding its potential for abuse and dependency .

Pharmacokinetics

The pharmacokinetic profile of p-hydroxycocaine has been characterized through various studies. Following administration, it exhibits rapid metabolism with a relatively short half-life compared to cocaine.

Key Pharmacokinetic Data:

- Detection Times : In a controlled study involving subcutaneous administration of cocaine, p-hydroxycocaine was detected in plasma samples up to 32 hours post-dose but at significantly lower concentrations than its parent compound .

- Metabolite Ratios : The ratios of p-hydroxycocaine to other metabolites are crucial for interpreting drug use in forensic contexts. For instance, higher ratios were observed in samples interpreted as originating from actual drug use rather than contamination .

Case Studies

Several studies have explored the implications of p-hydroxycocaine in clinical and forensic settings:

- Forensic Hair Analysis : A comprehensive evaluation involving 2,389 hair samples demonstrated that p-hydroxycocaine was detectable in a significant number of cases. The study highlighted how metabolic ratios could differentiate between use and external contamination .

- Plasma Concentration Studies : Research involving controlled doses of cocaine showed that while major metabolites peaked quickly, p-hydroxycocaine remained at lower levels but still indicated significant metabolic activity following cocaine administration .

特性

IUPAC Name |

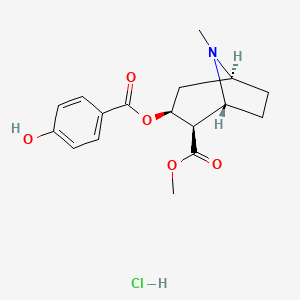

methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5.ClH/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10;/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3;1H/t11-,13+,14-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSQZYJCIGWNGT-HLYGUNNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197771-77-0 | |

| Record name | p-Hydroxycocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197771770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYCOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IG3T66XNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。